molecular formula C11H7ClO2 B3116383 6-Hydroxy-2-naphthoyl chloride CAS No. 215959-99-2

6-Hydroxy-2-naphthoyl chloride

Cat. No. B3116383
M. Wt: 206.62 g/mol
InChI Key: UTFQLMARJGZTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-naphthoic acid is a hydroxynaphthoic acid derivative . It is used in various fields of scientific research and industry.


Synthesis Analysis

6-Hydroxy-2-naphthoic acid can be synthesized from 2-naphthol . The synthesis involves a multicomponent reaction approach . 2-Naphthoyl chloride has been used in the preparation of amide derivatives of the amphetamine enantiomers, synthesis of 7-dimethylamino-2-methyl-3-naphthamido-phenothiazinium salt, and modification of self-assembled monolayer formed on silica surface .


Molecular Structure Analysis

The molecular formula of 6-Hydroxy-2-naphthoyl chloride is C11H7ClO2 . The average mass is 206.625 Da and the mono-isotopic mass is 206.013458 Da .


Chemical Reactions Analysis

6-Hydroxy-2-naphthoic acid is involved in the biosynthesis of menaquinone . It is catalyzed by 1,4-Dihydroxy-2-naphthoyl-CoA synthase, which is the 6th enzyme involved in the production of menaquinone in bacteria .


Physical And Chemical Properties Analysis

The physical properties of 6-Hydroxy-2-naphthoyl chloride include a light yellow or beige powder appearance and a melting point of 138-142°C. The molecular weight is 206.628 g/mol .

Scientific Research Applications

Polymer Fabrication

Kimura et al. (2005) explored the morphology control of poly(2-oxy-6-naphthoyl) (PON) using a direct polycondensation method. This process involved the reaction of 2-hydroxy-6-naphthoic acid with specific chemicals, resulting in the formation of PON particles. These particles demonstrated high crystallinity and spherulitic morphology, indicating potential applications in materials science and engineering (Kimura, Horii, Kohama, & Yamashita, 2005).

Synthesis of Amides

Kraska and Boruszczak (1990) presented a method for synthesizing N-arylamides of 3-hydroxy-2-naphthoic acid. This process involved acylation of amines with 3-hydroxy-2-naphthoyl chloride, indicating its utility in producing complex organic compounds for various applications (Kraska & Boruszczak, 1990).

Solvolysis Studies

Liu, Hwang, and Chen (2002) studied the solvolyses of various naphthoyl chlorides, including 6-methoxy-2-naphthoyl chloride, in different solvents. Their research provided insights into the reaction mechanisms and solvent effects, which are crucial for understanding chemical reactions and designing new chemical processes (Liu, Hwang, & Chen, 2002).

Urea Derivative Synthesis

Li (2007) synthesized N-(methyl substituted phenyl)-N′-(2-hydroxy-3-naphthoyl)urea using 2-hydroxy-3-naphthoyl chloride. This research opens avenues for creating specialized urea derivatives with potential applications in pharmaceuticals and materials science (Li, 2007).

Safety And Hazards

6-Hydroxy-2-naphthoyl chloride can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

6-Hydroxy-2-naphthoyl chloride has potential applications in the synthesis of diverse heterocyclic compounds . It can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Future research could focus on developing efficient synthetic strategies for producing these compounds .

properties

IUPAC Name

6-hydroxynaphthalene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFQLMARJGZTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-naphthoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-2-naphthoyl chloride
Reactant of Route 2
6-Hydroxy-2-naphthoyl chloride
Reactant of Route 3
Reactant of Route 3
6-Hydroxy-2-naphthoyl chloride
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-2-naphthoyl chloride
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-2-naphthoyl chloride
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-2-naphthoyl chloride

Citations

For This Compound
1
Citations
JI Jin, JH Chang, BW Jo, KY Sung… - Makromolekulare …, 1990 - Wiley Online Library
… in the low temperature synthetic method lies in the fact that, due toanobvious reason, 4-hydroxyaroyl chlorides such as 4-hydroxybenzoyl chloride and 6-hydroxy-2naphthoyl chloride …
Number of citations: 22 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.